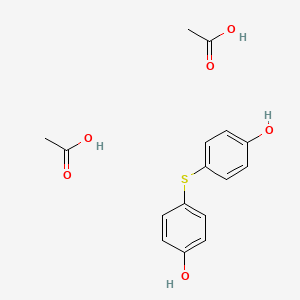
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol is a chemical compound that features both acetic acid and phenolic functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(4-hydroxyphenyl)sulfanylphenol typically involves the reaction of 4-hydroxyphenylacetic acid with a suitable sulfanylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetic acid;4-(4-hydroxyphenyl)sulfanylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the compound may modulate specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylacetic acid: A phenolic acid used in the synthesis of various esters and as an intermediate in pharmaceutical production.
3-Hydroxyphenylacetic acid: Another phenolic acid with similar applications in organic synthesis and pharmaceutical production.
4-Hydroxyphenylpyruvic acid: A related compound used in biochemical research and as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol is unique due to the presence of both acetic acid and sulfanylphenol functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63449-96-7 |
|---|---|
Molekularformel |
C16H18O6S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
acetic acid;4-(4-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H10O2S.2C2H4O2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2*1-2(3)4/h1-8,13-14H;2*1H3,(H,3,4) |
InChI-Schlüssel |
TWFZFDAORMYZFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1O)SC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


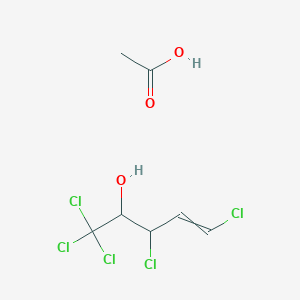
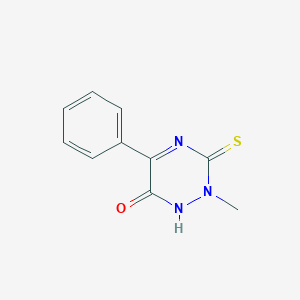

![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)
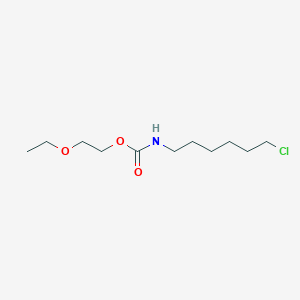
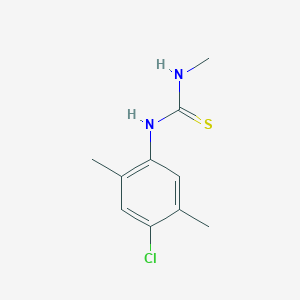
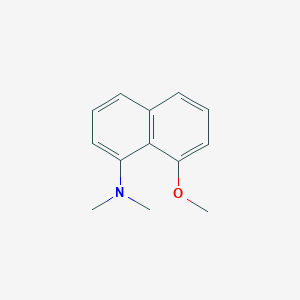
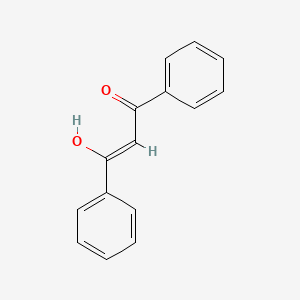
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)
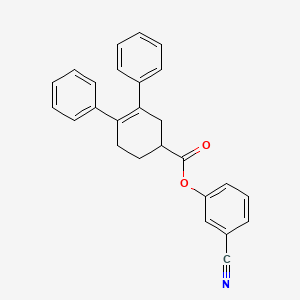
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
